molecular formula C13H22N4O B11739320 4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine

4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11739320
M. Wt: 250.34 g/mol
InChI Key: SOYBNNXYBBTXAH-UHFFFAOYSA-N
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Description

4-(Azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine is a pyrazole derivative featuring three distinct substituents: a propyl group at position 1, an amine at position 3, and an azepane-1-carbonyl moiety at position 4 (Figure 1). The azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) contributes to conformational flexibility and enhanced lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. Its molecular formula is C₁₃H₂₀N₄O, with a molecular weight of 248.33 g/mol (calculated from structural data).

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

(3-amino-1-propylpyrazol-4-yl)-(azepan-1-yl)methanone

InChI

InChI=1S/C13H22N4O/c1-2-7-17-10-11(12(14)15-17)13(18)16-8-5-3-4-6-9-16/h10H,2-9H2,1H3,(H2,14,15)

InChI Key

SOYBNNXYBBTXAH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)N2CCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted azepane and pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine with five analogs based on substituents, molecular weight, and key properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
This compound 1-Propyl, 3-Amine, 4-Azepane-carbonyl C₁₃H₂₀N₄O 248.33 High lipophilicity; flexible azepane ring
1-Propyl-1H-pyrazol-3-amine 1-Propyl, 3-Amine C₆H₁₁N₃ 125.17 Liquid state; simpler structure
4-Isopropyl-1H-pyrazol-3-amine 4-Isopropyl, 3-Amine C₆H₁₁N₃ 125.17 Solid; moderate solubility in polar solvents
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-Pyridin-3-yl, 3-Methyl, 4-N-cyclopropylamine C₁₂H₁₅N₅ 229.28 Melting point: 104–107°C; planar pyridine moiety
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 1-Methyl, 3-Chlorophenyl, 5-Amine C₁₀H₁₀ClN₃ 207.66 Crystalline solid; halogen enhances stability
Ceapin-A7 (N-(1-{[2,4-bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide) 1-Bis(trifluoromethyl)benzyl, 4-Oxazole-carboxamide C₂₄H₁₇F₆N₅O₂ 553.42 Protein interaction modulator; high synthetic complexity

Key Observations :

  • Steric Effects : Bulky substituents like bis(trifluoromethyl)benzyl (Ceapin-A7) or pyridinyl groups () may hinder rotational freedom, whereas the azepane ring allows conformational adaptability .
  • Synthetic Complexity : Ceapin-A7 requires multi-step synthesis involving nitro reduction and carboxamide coupling, while the target compound’s synthesis likely focuses on amide bond formation .

Biological Activity

4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine is a synthetic organic compound notable for its unique structure, which includes an azepane ring, a pyrazole ring, and a propyl group. This compound has garnered attention in various biological studies due to its potential therapeutic applications, particularly in the fields of oncology and metabolic disorders.

The molecular formula of this compound is C13H22N4OC_{13}H_{22}N_{4}O with a molecular weight of 250.34 g/mol. The compound's structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₃H₂₂N₄O
Molecular Weight250.34 g/mol
CAS Number2171317-44-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that the compound may act as an inhibitor of key enzymes involved in metabolic processes, including acetyl-CoA carboxylase (ACC), which plays a significant role in fatty acid synthesis and regulation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and LNCaP (prostate cancer). The compound's mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .

Metabolic Effects

In addition to its anticancer properties, this compound has been investigated for its effects on lipid metabolism. It has shown promise as an ACC inhibitor, which could have implications for treating obesity and related metabolic disorders. The inhibition of ACC leads to reduced fatty acid synthesis, making it a potential therapeutic target for conditions such as dyslipidemia.

Research Findings:
In vivo studies demonstrated that administration of the compound resulted in decreased levels of triglycerides and cholesterol in animal models subjected to high-fat diets, suggesting its utility in managing lipid profiles .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameBiological ActivityRemarks
4-(azepane-1-carbonyl)-N-(2-chloro-4-methylphenyl)-1,2,5-trimethyl-1H-pyrrole-3-sulfonamideAnticancer activityPotentially less selective
4-(azepane-1-carbonyl)-N-(butan-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-sulfonamideModerate metabolic effectsDifferent mechanism of action

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